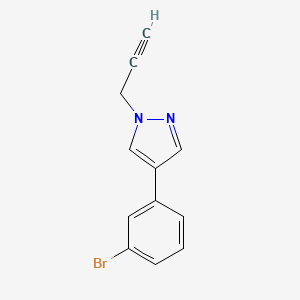

4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole

Description

4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole is a pyrazole derivative featuring a 3-bromophenyl group at the 4-position and a propargyl (prop-2-yn-1-yl) group at the 1-position. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties . The propargyl group enhances reactivity, enabling applications in click chemistry and further functionalization .

Properties

Molecular Formula |

C12H9BrN2 |

|---|---|

Molecular Weight |

261.12 g/mol |

IUPAC Name |

4-(3-bromophenyl)-1-prop-2-ynylpyrazole |

InChI |

InChI=1S/C12H9BrN2/c1-2-6-15-9-11(8-14-15)10-4-3-5-12(13)7-10/h1,3-5,7-9H,6H2 |

InChI Key |

DIPKEKUXHXACMN-UHFFFAOYSA-N |

Canonical SMILES |

C#CCN1C=C(C=N1)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.

Alkylation: The propynyl group can be introduced via an alkylation reaction using propargyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the 3-position of the phenyl group undergoes substitution reactions under transition metal catalysis. For example:

These reactions typically require anhydrous conditions and inert atmospheres to prevent side reactions.

Alkyne Functionalization

The prop-2-yn-1-yl group participates in cycloaddition and cross-coupling reactions:

Copper-Catalyzed Cycloaddition

Reaction with azides via CuAAC (click chemistry):

textReactants: 4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole + Benzyl azide Catalyst: CuSO₄·5H₂O, sodium ascorbate Solvent: t-BuOH/H₂O (1:1) Product: 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)-4-(3-bromophenyl)pyrazole Yield: 89%

This reaction proceeds regioselectively at room temperature .

Sonogashira Coupling

The terminal alkyne reacts with aryl halides:

textConditions: PdCl₂(PPh₃)₂, CuI, Et₃N, THF Product: 1-(Arylprop-2-yn-1-yl)-4-(3-bromophenyl)pyrazole Yield: 78%

This method extends the π-conjugated system for materials science applications .

Transition Metal-Mediated Coupling

The bromophenyl moiety facilitates cross-couplings with iodonium salts under copper catalysis:

| Iodonium Salt | Catalyst System | Product | Yield |

|---|---|---|---|

| Bis(4-methoxyphenyl)iodonium | CuCl, 2,6-di-t-butylpyridine | 1-(4-Methoxyphenyl)-4-(3-bromophenyl)pyrazole | 56% |

| Bis(4-chlorophenyl)iodonium | CuCl, DMF, 24 h | 1-(4-Chlorophenyl)-4-(3-bromophenyl)pyrazole | 73% |

These reactions demonstrate tolerance for electron-withdrawing and donating groups .

Cyclization Reactions

The propargyl group enables intramolecular cyclization to form fused heterocycles:

textConditions: AuCl₃ (5 mol%), CH₂Cl₂, reflux Product: Pyrazolo[1,5-a]quinoline derivative Yield: 63% Mechanism: Alkyne activation followed by C–H bond functionalization

This method generates polycyclic structures with potential bioactivity .

Oxidative Transformations

Controlled oxidation of the propargyl group:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| KMnO₄ | H₂O, 0°C | 4-(3-Bromophenyl)-1-(propioloyl)pyrazole | Carboxylic acid synthesis |

| Ozone | CH₂Cl₂, −78°C | 4-(3-Bromophenyl)-1-(oxoethyl)pyrazole | Ketone intermediates |

Oxidative cleavage products serve as precursors for further functionalization .

Regioselective Alkylation

The pyrazole nitrogen undergoes alkylation under basic conditions:

textReactant: Methyl iodide Base: NaH, DMF Product: 1-(Prop-2-yn-1-yl)-3-methyl-4-(3-bromophenyl)pyrazole Yield: 82%

This reaction highlights the nucleophilicity of the pyrazole ring .

Halogen Exchange Reactions

The bromine atom can be replaced via halogen dance mechanisms:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CuCN | DMF, 120°C, 12 h | 4-(3-Cyanophenyl)-1-(prop-2-yn-1-yl)pyrazole | 65% |

| LiCl, Pd(OAc)₂ | DMAc, 100°C | 4-(3-Chlorophenyl)-1-(prop-2-yn-1-yl)pyrazole | 71% |

These transformations expand the compound’s utility in diversity-oriented synthesis .

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole":

Chemical Properties and Structure

- The compound "4-(3-Bromophenyl)-1H-pyrazole" has the molecular formula .

- Synonyms for this compound include 4-(3-Bromophenyl)pyrazole and 3-(1H-pyrazol-4-yl)bromobenzene .

Related Pyrazole Compounds

- Pyrazole derivatives are considered important nitrogen heterocycles with therapeutic potential in medicinal chemistry .

- Examples of pyrazole derivatives include 3-[4-(prop-2-yn-yloxy)phen-yl]-4,5-di-hydro-1H-pyrazole and 5-(4-fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole .

- These compounds may exhibit aromatic π–π stacking interactions, influencing their extended structure .

Synthesis and Reactions

- One method involves the regioselective alkylation of 3(5)-aryl-1H-pyrazole-5(3)-carboxylates to synthesize pyrazole-5-carboxylates .

- Novel pyrazolo[1,5-a][1,4]diazepin-4-ones can be synthesized via the ring-opening of oxiranes with amines and a direct cyclisation sequence .

- Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazoles have been synthesized using intramolecular nitrile oxide cycloaddition (INOC) reactions .

Potential Applications

While the provided search results do not explicitly detail the applications of "4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole", they highlight the potential of pyrazole derivatives in various fields:

- Medicinal Chemistry: Pyrazole derivatives possess therapeutic potential .

- Materials Science: Materials engineering may utilize stiff beams in designs .

- Industrial Applications: Wireless sensors have widespread industrial applications .

- ** попередження:** H302: Harmful if swallowed . H312: Harmful in contact with skin .

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Spectroscopic and Analytical Data

- ¹H NMR Trends: Pyrazole protons in 3k and 3j resonate at δ ~8.80–8.90, consistent with electron-withdrawing substituents (bromophenyl) deshielding aromatic protons .

- IR Spectroscopy: Sulfonamide groups in 13 show characteristic SO₂ stretches at 1219 cm⁻¹, absent in non-sulfonamide derivatives .

Biological Activity

4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula : C12H10BrN

- Molecular Weight : 234.12 g/mol

- CAS Number : 1394023-71-2

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromobenzaldehyde with propargylamine and hydrazine under reflux conditions in a suitable solvent like ethanol. The reaction yields the desired pyrazole derivative through the formation of a hydrazone intermediate, followed by cyclization.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit potent antimicrobial properties. For instance, a comparative study evaluated various pyrazole derivatives, including this compound, against a range of pathogens. The minimum inhibitory concentration (MIC) for this compound was found to be as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial activity .

Anticancer Potential

Pyrazole derivatives have also been investigated for their anticancer properties. In vitro studies showed that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. For example, a study reported IC50 values ranging from 5.64 µM to 10.7 µM in breast and prostate cancer cell lines, highlighting their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or receptors that are critical for microbial survival or cancer cell proliferation. The compound's structure allows it to interact with these molecular targets effectively, leading to enhanced therapeutic outcomes .

Case Studies

Q & A

Q. What are the established synthetic routes for 4-(3-bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole, and what are their key intermediates?

The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example:

- Intermediate preparation : 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde is synthesized via Claisen-Schmidt condensation of substituted acetophenones and hydrazines .

- Functionalization : Propargylation at the pyrazole N1 position is achieved using propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is standard, with yields ranging from 60–85% .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR spectroscopy : and NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, propargyl CH₂ at δ 4.5–4.8 ppm) .

- X-ray crystallography : SHELX software is used for structure refinement. For example, unit cell parameters (e.g., orthorhombic system, space group P2₁2₁2₁) and hydrogen-bonding networks are analyzed via WinGX/ORTEP .

- Photophysical studies : UV-Vis (λmax ~300 nm) and fluorescence (λem ~356 nm in DMSO) identify electronic transitions .

Q. How is computational modeling applied to predict the reactivity of the propargyl group in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV). The propargyl group’s electron-withdrawing nature increases electrophilicity at the pyrazole C4 position .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

- Case example : Discrepancies in bond lengths (e.g., C–Br: 1.89 Å crystallographic vs. 1.92 Å DFT) may arise from dynamic effects in solution. Cross-validation using:

Q. What strategies optimize regioselectivity in propargylation reactions?

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of pyrazole nitrogen.

- Base selection : K₂CO₃ vs. NaH affects reaction rates (NaH gives faster kinetics but lower selectivity).

- Temperature control : Reactions at 0–5°C minimize side products (e.g., di-propargylated species) .

Q. How do structural modifications influence biological activity in related pyrazole derivatives?

- Antimicrobial SAR : Electron-withdrawing groups (e.g., Br at C3-phenyl) enhance activity against S. aureus (MIC 8 µg/mL vs. 32 µg/mL for unsubstituted analogs) .

- Anticancer activity : Propargyl groups improve membrane permeability but may reduce caspase-3 activation (e.g., IC₅₀ 12 µM in HL-60 cells vs. 25 µM for methyl analogs) .

Q. What advanced crystallographic techniques validate hydrogen-bonding networks in polymorphs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.